An In-Depth Technical Guide to the Biological Activity of N-methyl-1-(1-methylpiperidin-2-yl)methanamine
An In-Depth Technical Guide to the Biological Activity of N-methyl-1-(1-methylpiperidin-2-yl)methanamine
Foreword for the Research Professional
This document serves as a comprehensive technical guide for investigating the biological activity of the novel compound, N-methyl-1-(1-methylpiperidin-2-yl)methanamine. As a derivative of the piperidine scaffold, a privileged structure in modern medicinal chemistry, this molecule holds considerable, yet unexplored, therapeutic potential[1][2]. The piperidine ring is a core component of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including but not limited to, anticancer and central nervous system (CNS) modulatory effects[1][2].
This guide is structured to empower researchers, scientists, and drug development professionals with a robust framework for the systematic evaluation of this compound. We will delve into its chemical rationale, propose putative mechanisms of action based on structurally related analogs, and provide detailed, field-proven experimental protocols for a comprehensive biological characterization. The ensuing narrative is designed not as a rigid template, but as a dynamic, logical progression of scientific inquiry, grounded in established principles of drug discovery.
Compound Profile: N-methyl-1-(1-methylpiperidin-2-yl)methanamine
1.1. Chemical Structure and Properties
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IUPAC Name: N-methyl-1-(1-methylpiperidin-2-yl)methanamine
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Molecular Formula: C₉H₂₀N₂
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Molecular Weight: 156.27 g/mol
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Synonyms: (1-Methyl-2-piperidinyl)methanamine, N-methyl-
The structure features a piperidine ring, N-methylated at the 1-position, with an N-methylmethanamine substituent at the 2-position. The presence of two basic nitrogen atoms suggests the potential for multiple physiological interactions and a favorable pharmacokinetic profile. The 2-substituted pattern is a key feature to consider when hypothesizing biological activity, as it influences the molecule's three-dimensional conformation and its ability to interact with biological targets.
1.2. Synthetic Accessibility and Derivatization Potential
While a specific synthesis for N-methyl-1-(1-methylpiperidin-2-yl)methanamine is not extensively documented in publicly available literature, analogous structures such as N-Methyl-1-(piperidin-4-yl)methanamine can be synthesized from commercially available starting materials like N-Boc-4-piperidone through a sequence of reductive amination, Boc deprotection, and N-methylation[3]. It is plausible that a similar synthetic strategy, starting from a suitable 2-substituted piperidine precursor, could be employed for the target molecule. The presence of a secondary amine in the side chain of related structures offers a straightforward handle for synthetic modification, allowing for the generation of a library of derivatives through N-acylation and N-alkylation to explore structure-activity relationships (SAR)[4].
Postulated Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on piperidine derivatives, we can postulate two primary areas of potential biological activity for N-methyl-1-(1-methylpiperidin-2-yl)methanamine: anticancer and central nervous system modulation.
2.1. Anticancer Potential
Piperidine-containing compounds are integral to a multitude of anticancer agents, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways[5].
2.1.1. Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Many cytotoxic piperidine derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting cell cycle progression[2]. We hypothesize that N-methyl-1-(1-methylpiperidin-2-yl)methanamine may induce apoptosis through the intrinsic or extrinsic pathway, potentially involving the modulation of Bcl-2 family proteins and the activation of caspases. Furthermore, it may cause cell cycle arrest at the G1/S or G2/M checkpoints.
2.2. Central Nervous System (CNS) Activity
The piperidine scaffold is prevalent in a vast number of CNS-active drugs and clinical candidates[2]. Structurally similar compounds have shown affinity for various CNS targets, including sigma receptors, opioid receptors, and transporters for neurotransmitters like serotonin[6][7].
2.2.1. Proposed Mechanism of Action: Sigma Receptor Modulation
Sigma receptors, particularly the sigma-1 subtype, are implicated in a range of neurological processes and are considered therapeutic targets for neuropsychiatric disorders[8]. Several piperidine-based compounds have demonstrated high affinity for sigma receptors[6]. We hypothesize that N-methyl-1-(1-methylpiperidin-2-yl)methanamine may act as a ligand for sigma receptors, potentially modulating their activity as an agonist or antagonist.
Experimental Protocols for Biological Evaluation
The following section provides a comprehensive suite of in vitro and in vivo assays to thoroughly characterize the biological activity of N-methyl-1-(1-methylpiperidin-2-yl)methanamine.
3.1. In Vitro Anticancer Activity Assays
3.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a primary screen to assess the compound's effect on cell metabolic activity, which is an indicator of cell viability.
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Protocol:
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Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of N-methyl-1-(1-methylpiperidin-2-yl)methanamine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
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3.1.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Protocol:
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Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 and 48 hours.
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Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS[6].
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Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension[6][7][9][10].
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark[7][9].
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis[6].
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3.1.3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
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Protocol:
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Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 and 48 hours.
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Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C[11][12].
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A[12][13][14].
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Incubation: Incubate for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle[13].
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3.2. In Vitro CNS Activity Assays
3.2.1. Sigma-1 Receptor Radioligand Binding Assay
This assay determines the affinity of the compound for the sigma-1 receptor.
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Protocol:
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Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor).
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Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., -pentazocine), and varying concentrations of the test compound[8][15][16][17][18].
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Incubation: Incubate the plate for 90-120 minutes at 37°C[15][18].
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Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand[15][16].
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ of the compound and calculate the inhibition constant (Ki) to quantify its binding affinity for the sigma-1 receptor.
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3.3. In Vivo Behavioral Assay
3.3.1. Passive Avoidance Test
This fear-motivated test assesses long-term memory in rodents and can be used to evaluate the potential cognitive-enhancing or -impairing effects of a compound[19][20][21].
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Protocol:
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Apparatus: Use a two-compartment apparatus with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid[19][21].
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Acquisition Trial: Place a mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild foot shock. The latency to enter the dark compartment is recorded[22][23].
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Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light compartment and record the latency to enter the dark compartment. An increased latency indicates memory of the aversive stimulus[22][23].
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Drug Administration: Administer N-methyl-1-(1-methylpiperidin-2-yl)methanamine at various doses prior to the acquisition trial to assess its effect on memory formation.
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Data Presentation and Interpretation
Quantitative data should be organized into clear and concise tables for comparative analysis.
Table 1: In Vitro Anticancer Activity of N-methyl-1-(1-methylpiperidin-2-yl)methanamine
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 (Breast) | Experimental Data | Experimental Data |
| PC-3 (Prostate) | Experimental Data | Experimental Data |
| A549 (Lung) | Experimental Data | Experimental Data |
| HCT116 (Colon) | Experimental Data | Experimental Data |
| Positive Control | Literature/Experimental Data | Literature/Experimental Data |
Table 2: In Vitro CNS Receptor Binding Affinity
| Receptor | Radioligand | Kᵢ (nM) |
| Sigma-1 | -pentazocine | Experimental Data |
| Sigma-2 | [³H]-DTG | Experimental Data |
| µ-Opioid | [³H]-DAMGO | Experimental Data |
| Positive Control | Relevant Radioligand | Literature/Experimental Data |
Concluding Remarks and Future Directions
This technical guide provides a foundational framework for the initial biological characterization of N-methyl-1-(1-methylpiperidin-2-yl)methanamine. The proposed experimental workflows are designed to yield a comprehensive dataset that will illuminate the compound's potential as a therapeutic agent. Positive results in the initial in vitro screens should be followed by more in-depth mechanistic studies and progression to relevant in vivo disease models. The structural simplicity and synthetic tractability of this molecule make it an attractive starting point for a medicinal chemistry campaign aimed at optimizing potency, selectivity, and pharmacokinetic properties. The data generated from the protocols outlined herein will be instrumental in guiding these future drug discovery and development efforts.
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